

stability and storage conditions for Methyl 4-hydroxyoxane-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-hydroxyoxane-4-carboxylate

Cat. No.: B038299

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Storage of **Methyl 4-hydroxyoxane-4-carboxylate**

Introduction: Understanding the Molecule

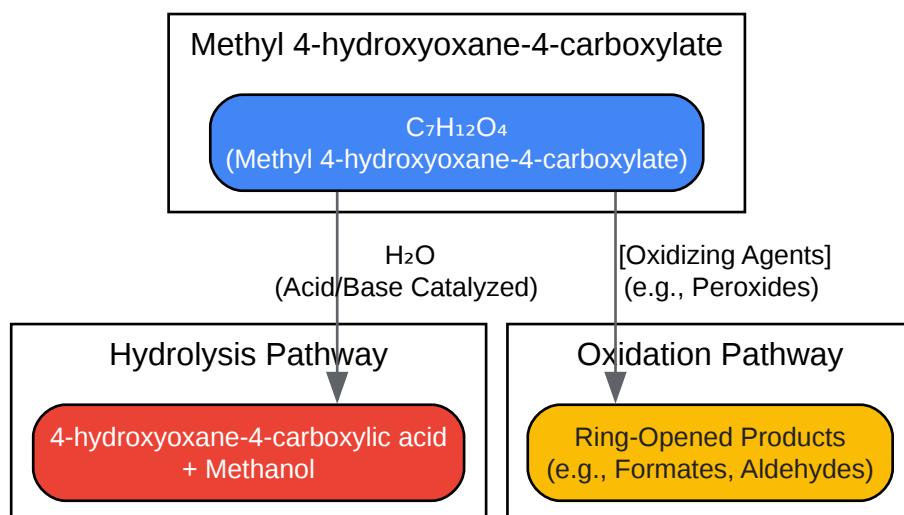
Methyl 4-hydroxyoxane-4-carboxylate (CAS No: 115996-72-0; Molecular Formula: C₇H₁₂O₄) is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring core.^{[1][2]} Its structure incorporates a methyl ester and a tertiary alcohol, both attached to the same quaternary carbon at the 4-position of the heterocyclic ring. This unique arrangement of functional groups makes it a valuable building block in synthetic chemistry, particularly for introducing sterically defined cyclic motifs in drug discovery and materials science. However, the very features that make it synthetically useful also present specific challenges regarding its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of **Methyl 4-hydroxyoxane-4-carboxylate**, recommended storage and handling protocols, and methodologies for its stability assessment.

Section 1: Chemical Stability Profile

The stability of **Methyl 4-hydroxyoxane-4-carboxylate** is dictated by the interplay of its three primary structural features: the methyl ester, the tertiary hydroxyl group, and the oxane ether linkage.

- **Ester Functionality:** The methyl ester group is the most significant contributor to the compound's potential instability. Esters are susceptible to nucleophilic acyl substitution, most commonly through hydrolysis.^{[3][4]} This reaction, which cleaves the ester bond to yield a carboxylic acid and an alcohol (methanol in this case), can be catalyzed by both acidic and basic conditions. The presence of ambient moisture is a primary risk factor for initiating this degradation pathway.^{[1][5]}
- **Tertiary Hydroxyl Group:** The tertiary alcohol is relatively stable but can participate in dehydration reactions under strong acidic conditions and elevated temperatures, potentially leading to the formation of an unsaturated cyclic ester.
- **Oxane (Tetrahydropyran) Ring:** The ether linkage within the oxane ring is generally stable under neutral, basic, and mild acidic conditions. However, it can be susceptible to cleavage by strong acids. More significantly, cyclic ethers can undergo oxidative degradation, often initiated by radical abstraction of a carbon-hydrogen bond adjacent to the ether oxygen.^{[6][7]} This is consistent with supplier safety data sheets that list strong oxidizing agents as incompatible materials.^[1]

Section 2: Potential Degradation Pathways


Based on the compound's chemical profile, two primary degradation pathways are of concern: hydrolysis and oxidation. Understanding these pathways is critical for developing appropriate storage and handling strategies.

Hydrolytic Cleavage

This is the most probable degradation route. In the presence of water, the ester can hydrolyze to form 4-hydroxyoxane-4-carboxylic acid and methanol. This process is accelerated by acidic or basic contaminants. The reaction is irreversible under basic conditions as the resulting carboxylate anion is resonance-stabilized and unreactive towards further substitution.^[4]

Oxidative Degradation

While less common than hydrolysis under typical storage conditions, oxidation presents a risk, especially if the compound is exposed to strong oxidizing agents or peroxide-forming conditions.^[1] Degradation of the tetrahydropyran ring could lead to various ring-opened byproducts, compromising sample purity.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **Methyl 4-hydroxyoxane-4-carboxylate**.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of **Methyl 4-hydroxyoxane-4-carboxylate**, strict adherence to proper storage and handling procedures is essential. The primary goals are to exclude moisture and incompatible substances.

Storage Conditions

The following conditions are recommended based on the compound's chemical properties and supplier safety data.[\[1\]](#)

Parameter	Recommendation	Rationale
Temperature	2-8°C (Refrigerated)	Slows the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere	Inert Gas (Argon or Nitrogen)	Displaces oxygen and moisture, minimizing the risk of oxidation and hydrolysis.
Container	Tightly-sealed glass vial with a Teflon-lined cap. ^[8]	Glass is non-reactive. A Teflon liner prevents leaching and ensures an airtight seal.
Light	Store in the dark (Amber vial or in a cabinet)	Protects against potential photolytic degradation, although the compound is not known to be highly photosensitive.
Moisture	Avoid moisture. ^[1]	Moisture is the key reactant for hydrolytic degradation of the ester group.

Incompatible Materials

To prevent rapid decomposition or hazardous reactions, avoid contact with the following substances:

- Strong Acids and Acid Chlorides^[1]
- Acid Anhydrides^[1]
- Strong Oxidizing Agents^[1]
- Strong Bases

Handling Procedures

Correct handling is crucial to prevent the introduction of contaminants.

- Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold compound.[8]
- Inert Atmosphere: Whenever possible, handle the material in a glove box or under a stream of inert gas (e.g., argon).
- Dispensing: Use clean, dry glass or stainless-steel spatulas for transferring the solid. Avoid plastic implements that may leach contaminants.
- Sealing: After dispensing, flush the container headspace with an inert gas before tightly resealing the cap.
- Personal Protective Equipment (PPE): Handle in accordance with good industrial hygiene and safety practices. Use safety glasses with side-shields, gloves, and a lab coat.[1]

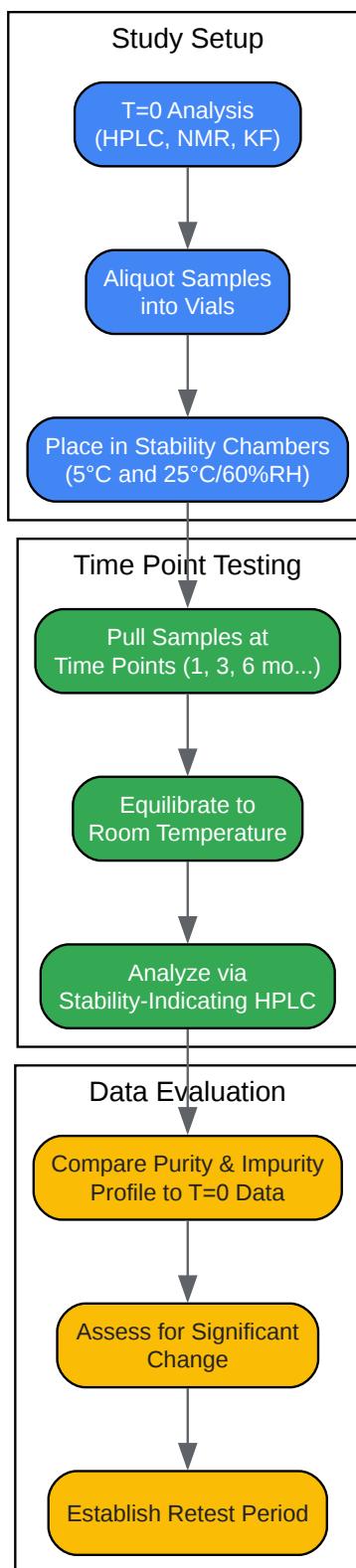
Section 4: Methodologies for Stability Assessment

For applications in drug development or other regulated fields, a formal stability study is necessary to establish a retest date or shelf life. The following protocols provide a framework for such an assessment.

Experimental Protocol: Long-Term Stability Study

This protocol is designed to evaluate the stability of the compound under defined storage conditions over time.

- Initial Analysis (T=0):
 - Perform a comprehensive analysis of a reference batch of **Methyl 4-hydroxyoxane-4-carboxylate**.
 - Use a validated HPLC method (see Protocol 4.2) to determine initial purity and establish a impurity profile.
 - Characterize the material using techniques such as ¹H NMR, Mass Spectrometry, and Karl Fischer titration (for water content).
- Sample Preparation and Storage:


- Aliquot approximately 5-10 mg of the compound into multiple amber glass vials with Teflon-lined caps.
- Flush each vial with argon before sealing.
- Place sets of vials into stability chambers under at least two conditions:
 - Recommended Condition: $5^{\circ}\text{C} \pm 3^{\circ}\text{C}$
 - Accelerated Condition: $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$
- Time Point Testing:
 - At designated time points (e.g., 1, 3, 6, 9, 12, 24 months), remove one vial from each storage condition.
 - Allow the vial to equilibrate to room temperature.
 - Perform HPLC analysis to determine purity and quantify any degradation products.
 - Compare the results to the T=0 data.
- Data Analysis:
 - Plot the purity of the compound versus time for each condition.
 - Identify and, if possible, characterize any new impurity peaks that appear or grow over time.
 - A significant change is typically defined as a >5% drop in purity or the appearance of a single degradant >0.5%.

Analytical Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating method is one that can separate the intact compound from its potential degradation products.

- Instrumentation: A standard HPLC system with a UV detector or Mass Spectrometer (MS).

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - Start with a gradient of 5-10% Solvent B, increasing to 95% B over 15-20 minutes. This ensures elution of both the polar parent compound and any less polar degradants.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (for general detection of non-chromophoric compounds) or MS for positive identification of parent and degradant masses.
- Forced Degradation Study: To validate that the method is stability-indicating, subject the compound to stress conditions (e.g., heat in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂) and confirm that the resulting degradation products are resolved from the main peak.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a long-term stability study.

Conclusion

Methyl 4-hydroxyoxane-4-carboxylate is a stable compound when stored under the appropriate conditions. Its primary vulnerability is the ester functional group, which is susceptible to moisture-induced hydrolysis. By storing the material in a refrigerated, dry, and inert environment, and by following careful handling procedures to prevent the introduction of moisture and other contaminants, its chemical integrity can be preserved for extended periods. For critical applications, a formal stability study is recommended to empirically determine its shelf life under specific storage conditions.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of **methyl 4-hydroxyoxane-4-carboxylate**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13860557, **Methyl 4-hydroxyoxane-4-carboxylate**.
- de Oliveira, D. N., & de Sousa, V. P. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate.
- Wako Pure Chemical Industries. (n.d.). SAFETY DATA SHEET.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54676766, Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
- LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters.
- Pharmaguideline. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester.
- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15596484, Methyl 4-hydroxypentanoate.
- Stabicon. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions.
- Google Patents. (n.d.). WO2014122294A1 - Process for preparing cyclic esters and cyclic amides.

- National Center for Biotechnology Information. (n.d.). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms.
- Mondal, S. (2023). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester.
- MDPI. (n.d.). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138107985, Methyl 4-hydroxycubane-1-carboxylate.
- ResearchGate. (2015). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
- National Center for Biotechnology Information. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. capotchem.cn [capotchem.cn]
- 2. Methyl 4-hydroxyoxane-4-carboxylate | C7H12O4 | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. carbodiimide.com [carbodiimide.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. [stability and storage conditions for Methyl 4-hydroxyoxane-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038299#stability-and-storage-conditions-for-methyl-4-hydroxyoxane-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com